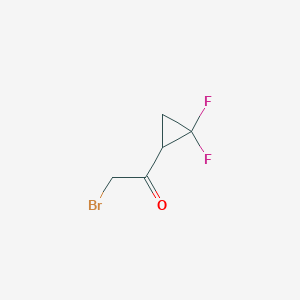

2-Bromo-1-(2,2-difluorocyclopropyl)ethan-1-one

Übersicht

Beschreibung

2-Bromo-1-(2,2-difluorocyclopropyl)ethan-1-one is an organic compound with the molecular formula C5H5BrF2O and a molecular weight of 198.99 g/mol . This compound is characterized by the presence of a bromine atom and a difluorocyclopropyl group attached to an ethanone backbone. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of 2-Bromo-1-(2,2-difluorocyclopropyl)ethan-1-one typically involves the reaction of 2,2-difluorocyclopropylmethanol with bromine in the presence of a suitable catalyst . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the α-position undergoes nucleophilic displacement with various nucleophiles. This reactivity is enhanced by electron-withdrawing effects from the difluorocyclopropyl group, which polarizes the C–Br bond.

Example: Reaction with thiourea forms 2-aminothiazoles via tandem substitution and cyclization . The electron-deficient cyclopropane ring stabilizes transition states through hyperconjugation .

Reduction Reactions

The ketone group is susceptible to reduction, while the C–Br bond may undergo hydrogenolysis under specific conditions.

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH4 | MeOH, 0°C, 1 hr | 2-Bromo-1-(2,2-difluorocyclopropyl)ethanol | Ketone → Alcohol |

| H2/Pd-C | EtOAc, 25°C, 6 hr | 1-(2,2-Difluorocyclopropyl)ethan-1-one | C–Br cleavage |

The difluorocyclopropyl group increases steric hindrance, slowing reduction kinetics compared to non-cyclopropyl analogs .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective cleavage under acidic or basic conditions:

-

Base-Mediated Ring Opening :

Treatment with NaOH in chloroform generates vinyl bromide intermediates via β-elimination : -

Acid-Catalyzed Isomerization :

In HCl/EtOH, the cyclopropane ring rearranges to form allylic fluorides .

Cross-Coupling Reactions

The C–Br bond participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DMF | Biaryl derivatives | 72–85% |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos, toluene | N-Aryl α-ketoamides | 68% |

The difluorocyclopropyl group does not interfere with catalytic cycles but may influence solubility .

Miscellaneous Reactivity

-

Grignard Additions : Organomagnesium reagents add to the ketone, forming tertiary alcohols (e.g., RMgX → RCOH) .

-

Oxidation : MnO2 converts the alcohol (from reduction) back to the ketone without cyclopropane degradation .

Comparative Reactivity

The 2,2-difluorocyclopropyl group confers unique properties:

| Feature | Impact on Reactivity |

|---|---|

| Electron-withdrawing F | Accelerates nucleophilic substitution at C–Br; stabilizes enolate intermediates. |

| Ring strain | Facilitates ring-opening under mild conditions compared to non-fluorinated analogs. |

| Steric bulk | Reduces reaction rates in bulky nucleophile systems (e.g., tert-butoxide). |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's unique structure makes it a valuable building block in the development of new pharmaceuticals. Its bromine and difluorocyclopropyl substituents can enhance biological activity and selectivity towards specific targets.

Case Study:

Recent studies have explored the use of 2-Bromo-1-(2,2-difluorocyclopropyl)ethan-1-one in synthesizing novel inhibitors for certain enzymes involved in metabolic pathways. The difluorocyclopropyl group has been shown to improve binding affinity and specificity compared to other substituents.

Organic Synthesis

Due to its reactivity, this compound serves as a versatile intermediate in organic synthesis. It can undergo various reactions, including:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles (e.g., amines), leading to new derivatives.

- Oxidation Reactions: Oxidizing agents can convert the carbonyl group into carboxylic acids or other functional groups.

- Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Data Table: Reaction Types and Conditions

| Reaction Type | Conditions | Products |

|---|---|---|

| Substitution | Nucleophile + Base | Substituted ethanones |

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Sodium borohydride | Alcohols |

Materials Science

The compound's unique structural features allow it to be used as a precursor in developing new materials with specific properties. For instance, it can be incorporated into polymers or coatings that require enhanced thermal stability or chemical resistance.

Case Study:

Research has demonstrated that incorporating this compound into polymer matrices can significantly improve their mechanical properties and resistance to solvents.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(2,2-difluorocyclopropyl)ethan-1-one involves its interaction with various molecular targets. The bromine atom and the difluorocyclopropyl group can participate in electrophilic and nucleophilic interactions, respectively . These interactions can modulate the activity of enzymes or other proteins, leading to specific biochemical effects. The exact pathways involved depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-1-(2,2-difluorocyclopropyl)ethan-1-one can be compared with similar compounds such as:

This compound: Similar in structure but with different substituents, leading to variations in reactivity and applications.

2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one:

2-Bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one: The presence of additional halogen atoms can influence the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific combination of bromine and difluorocyclopropyl groups, which confer distinct chemical and biological properties.

Biologische Aktivität

2-Bromo-1-(2,2-difluorocyclopropyl)ethan-1-one is a fluorinated ketone that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of fluorine atoms can significantly alter the pharmacological properties of organic compounds, enhancing their metabolic stability and bioavailability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C5H5BrF2O

- Molecular Weight: 201.00 g/mol

- CAS Number: 1185439-92-2

The biological activity of this compound is primarily attributed to its ability to act as a reversible inhibitor of cysteine proteases. These enzymes play crucial roles in various cellular processes, including protein degradation and cell signaling. The introduction of the difluorocyclopropyl group enhances the compound's lipophilicity and binding affinity to target enzymes.

Antiviral Activity

Recent studies have indicated that fluorinated ketones, including this compound, exhibit antiviral properties. For instance, research has demonstrated that similar difluoromethyl ketones can inhibit the replication of coronaviruses by targeting the main protease (Mpro), which is essential for viral replication. This suggests that compounds with similar structures may also possess antiviral activity against other pathogens.

Study on Cytoprotective Effects

A notable study investigated the cytoprotective effects of a related difluoromethyl ketone on lung fibroblasts infected with human coronavirus (hCoV-229E). The compound demonstrated significant protective effects in the micromolar range, indicating that structural analogs like this compound may also provide similar benefits against viral infections .

Inhibition of Cysteine Proteases

Another research effort focused on the design and synthesis of peptide-based α,α-difluoromethyl ketones as cysteine protease inhibitors. These studies revealed that such compounds could serve as reversible inhibitors, suggesting a promising avenue for therapeutic development in diseases where cysteine proteases are implicated .

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C5H5BrF2O |

| Molecular Weight | 201.00 g/mol |

| CAS Number | 1185439-92-2 |

| Biological Activity | Cysteine protease inhibition; potential antiviral activity |

Eigenschaften

IUPAC Name |

2-bromo-1-(2,2-difluorocyclopropyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2O/c6-2-4(9)3-1-5(3,7)8/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTZMYKVBVLRHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185439-92-2 | |

| Record name | 2-bromo-1-(2,2-difluorocyclopropyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.